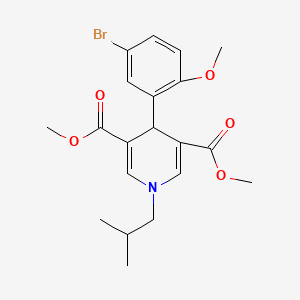![molecular formula C20H14BrN3O4 B3546648 N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide
Descripción general
Descripción
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide, also known as BPNB, is a chemical compound that has been widely studied for its potential applications in scientific research. BPNB is a member of the family of benzamides, which have been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor effects in vitro, and has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of several different enzymes, including carbonic anhydrase IX and XI, which are known to be overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, this compound has been shown to have anti-inflammatory and analgesic effects, and has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response. This compound has also been shown to have neuroprotective effects, and has been shown to protect against oxidative stress-induced cell death in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide in lab experiments is its high potency and specificity. This compound has been shown to have a low IC50 value, meaning that it is effective at inhibiting the activity of certain enzymes at very low concentrations. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide. One area of research is in the development of new analogs of this compound that may have improved potency or selectivity. Another area of research is in the development of new drug delivery systems that may improve the solubility and bioavailability of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O4/c21-14-8-10-15(11-9-14)22-20(26)17-6-1-2-7-18(17)23-19(25)13-4-3-5-16(12-13)24(27)28/h1-12H,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQIQLSMRJSVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 1-(2-methoxybenzyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546565.png)
![4-[(4-chlorophenoxy)methyl]-N-(4-fluorophenyl)benzamide](/img/structure/B3546582.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-({5-[(2-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B3546588.png)
![1-(3-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxyphenyl)ethanone](/img/structure/B3546601.png)
![5-(4-bromophenyl)-N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2-furamide](/img/structure/B3546604.png)
![3,5-dichloro-N-(2,4-dimethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546606.png)
![2-({5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3546614.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-biphenylcarboxamide](/img/structure/B3546619.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B3546623.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B3546631.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[methyl(phenylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3546647.png)
![3-chloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3546649.png)
![2-[(3-nitrobenzoyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3546653.png)
